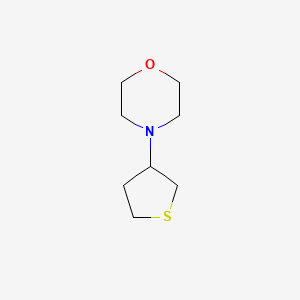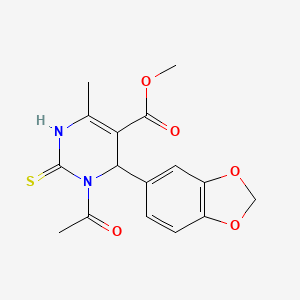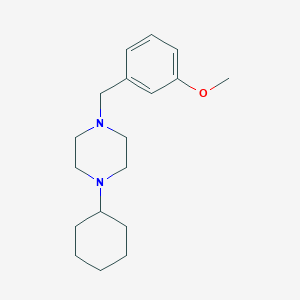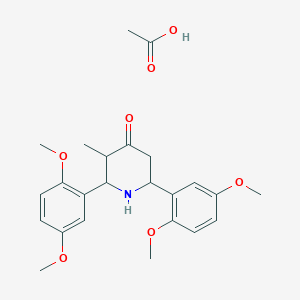![molecular formula C14H15F6NO2 B5110810 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as A77 1726, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides.
Mécanisme D'action
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 works by inhibiting dihydroorotate dehydrogenase, an enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidine nucleotides. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 inhibits cell proliferation and induces apoptosis in cancer cells. In addition, the depletion of pyrimidine nucleotides can suppress the immune response, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been shown to have a broad range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and suppress the immune response. In addition, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has anti-inflammatory effects and can ameliorate the symptoms of autoimmune diseases. However, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 can also have toxic effects on normal cells, which limits its clinical application.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has several advantages for lab experiments. It is a potent and specific inhibitor of dihydroorotate dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. In addition, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 is stable and can be easily synthesized in large quantities. However, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 can also have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726. One direction is to investigate the potential of 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 as a therapeutic agent for cancer and autoimmune diseases. Another direction is to develop more specific inhibitors of dihydroorotate dehydrogenase that have fewer off-target effects. In addition, the mechanism of action of 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 on other biological processes, such as cell metabolism and epigenetic regulation, can be further explored. Finally, the safety and toxicity of 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 in vivo need to be thoroughly evaluated to determine its clinical potential.
Méthodes De Synthèse
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 can be synthesized by reacting 4-tert-butylphenol with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl isocyanate in the presence of a base. The reaction proceeds smoothly at room temperature, and the product can be obtained in high yield and purity.
Applications De Recherche Scientifique
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been extensively studied in various scientific fields, including cancer research, autoimmune diseases, and inflammation. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has also been demonstrated to ameliorate the symptoms of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, in animal models. In addition, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease.
Propriétés
IUPAC Name |
(4-tert-butylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO2/c1-12(2,3)8-4-6-9(7-5-8)23-11(22)21-10(13(15,16)17)14(18,19)20/h4-7,10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNXYCHTWRHHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)

![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)

![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)

![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)

![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)